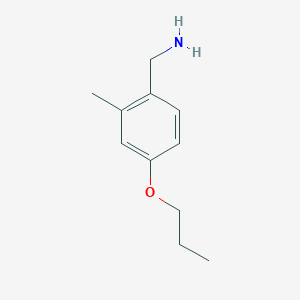

(2-Methyl-4-propoxyphenyl)methanamine

Description

(2-Methyl-4-propoxyphenyl)methanamine is an organic compound with the molecular formula C11H17NO. It is a derivative of benzenemethanamine, characterized by the presence of a methyl group at the second position and a propoxy group at the fourth position on the benzene ring. This compound is of interest in various fields, including pharmaceuticals and chemical research .

Properties

IUPAC Name |

(2-methyl-4-propoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7H,3,6,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNCHXHDJGOEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-propoxyphenyl)methanamine typically involves the alkylation of 2-methyl-4-hydroxybenzaldehyde followed by reductive amination. The reaction conditions often include the use of alkyl halides and reducing agents such as sodium borohydride or lithium aluminum hydride. The process can be summarized as follows:

Alkylation: 2-methyl-4-hydroxybenzaldehyde is reacted with propyl bromide in the presence of a base like potassium carbonate to form 2-methyl-4-propoxybenzaldehyde.

Reductive Amination: The aldehyde group is then converted to an amine using a reducing agent in the presence of ammonia or an amine source.

Industrial Production Methods

In an industrial setting, the production of (2-Methyl-4-propoxyphenyl)methanamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-propoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve strong acids or bases.

Major Products

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted aromatic compounds .

Scientific Research Applications

(2-Methyl-4-propoxyphenyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Methyl-4-propoxyphenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- (2-Methyl-4-ethoxyphenyl)methanamine

- (2-Methyl-4-butoxyphenyl)methanamine

- (2-Methyl-4-isopropoxyphenyl)methanamine

Uniqueness

(2-Methyl-4-propoxyphenyl)methanamine is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The presence of the propoxy group may enhance its lipophilicity, affecting its interaction with biological membranes and targets .

Biological Activity

(2-Methyl-4-propoxyphenyl)methanamine, also known as (2-Methyl-4-propoxyphenyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a methanamine functional group attached to a propoxy-substituted aromatic ring. The presence of the propoxy group enhances the lipophilicity of the molecule, which may influence its biological interactions and membrane permeability. This structural characteristic is crucial for its activity as an antagonist in various neurotransmitter systems.

Table 1: Structural Features and Biological Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2-Methyl-4-propoxyphenyl)methanamine | Propoxy group; methanamine functional group | Antagonist in neurotransmitter systems |

| 2-Methyl-6-phenylethynylpyridine | Pyridine ring; acts on mGluR5 receptors | Antagonist activity in neuropharmacology |

| 3-(4-Methoxyphenyl)propan-1-amine | Similar amine structure; different substituents | Potential antidepressant effects |

| 4-(2-Aminoethyl)phenol | Amino group on phenolic structure | Involved in neurotransmitter modulation |

The mechanism by which (2-Methyl-4-propoxyphenyl)methanamine exerts its effects involves interaction with specific molecular targets such as receptors and enzymes. It acts primarily as an antagonist at serotonin receptors, particularly the 5-HT2A subtype. This interaction modulates various physiological processes, including mood regulation, pain perception, and metabolic pathways.

Key Mechanisms:

- Receptor Interaction : The compound binds to serotonin receptors, inhibiting their activity and altering downstream signaling pathways.

- Enzyme Modulation : It may also influence enzyme activities involved in neurotransmitter metabolism, contributing to its pharmacological effects.

Biological Activity and Therapeutic Potential

Research indicates that (2-Methyl-4-propoxyphenyl)methanamine exhibits promising biological activities that could be leveraged for therapeutic applications:

- Neuropharmacology : As an antagonist at serotonin receptors, it holds potential for treating mood disorders and anxiety-related conditions.

- Pain Management : Its modulation of neurotransmitter systems suggests potential applications in analgesia.

- Antidepressant Properties : Preliminary studies indicate that it may possess antidepressant-like effects through its action on monoamine systems.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2-Methyl-4-propoxyphenyl)methanamine:

- A study investigating the effects of similar compounds on serotonin receptor modulation demonstrated significant alterations in behavior associated with anxiety and depression in animal models.

- Another research effort focused on enzyme inhibition related to pain pathways found that compounds with similar structures showed promise as analgesics.

Table 2: Research Findings on Related Compounds

| Study Reference | Compound Studied | Key Findings |

|---|---|---|

| Moulignier et al., Rev. Neurol. (1994) | Various serotonin antagonists | Significant effects on pain perception |

| Patel et al., 2008 | Benzothiazepines | Potent inhibitors of malaria parasite growth |

| Painter et al., 2007 | Tetracyclic compounds | Identified novel antimalarial drug templates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.